Propane-1,2-diyl bis(2-methylbutanoate)

Flavor Chemistry Food Additive Specifications Propylene Glycol Esters

Propane-1,2-diyl bis(2-methylbutanoate), commonly known as propyleneglycol di-2-methylbutyrate, is a fully esterified propylene glycol diester of 2-methylbutyric acid (C13H24O4, MW 244.33). It is classified by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent (JECFA No.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
CAS No. 155514-30-0
Cat. No. B12780024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-1,2-diyl bis(2-methylbutanoate)
CAS155514-30-0
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCC(C)OC(=O)C(C)CC
InChIInChI=1S/C13H24O4/c1-6-9(3)12(14)16-8-11(5)17-13(15)10(4)7-2/h9-11H,6-8H2,1-5H3
InChIKeyMDBWDQSQRMQYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Propane-1,2-diyl bis(2-methylbutanoate) [CAS 155514-30-0]: A JECFA-Evaluated Propylene Glycol Diester Flavoring Agent


Propane-1,2-diyl bis(2-methylbutanoate), commonly known as propyleneglycol di-2-methylbutyrate, is a fully esterified propylene glycol diester of 2-methylbutyric acid (C13H24O4, MW 244.33) [1]. It is classified by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent (JECFA No. 1982) and is listed as FEMA 4468 [1]. The compound presents as a clear, colorless liquid with a mild fruity to slightly buttery aroma, is practically insoluble in water but soluble in ethanol, and has been evaluated as posing no safety concern at current dietary intake levels [1][2].

Workflow

Dairy, butter, and creamy-fruit flavor creation requiring a dual fruity-buttery profile

Selection

Single defined diester with JECFA specification (min 98% assay), avoiding uncontrolled mono-ester impurity

Context

Elevated boiling point may support flavor retention in heat-processed foods such as baked or retorted products

Why Propane-1,2-diyl bis(2-methylbutanoate) Cannot Be Readily Substituted by In-Class Propylene Glycol Esters or Simple 2-Methylbutyrate Esters


Propylene glycol esters of 2-methylbutyric acid exist as both mono- and di-esters, yet their physicochemical properties differ substantially in ways that affect flavor delivery. The mono-ester (JECFA 1981) is a defined mixture of isomers with a markedly lower boiling point and a distinct 'ethereal' odor profile, and critically contains 7–8% of the target di-ester as a secondary component, making it unsuitable as a substitute for applications requiring a pure di-ester [1]. Similarly, the fully esterified propyleneglycol dibutyrate (JECFA 1980) shares the propylene glycol backbone but has a significantly different specific gravity and a higher-BP volatility profile that can alter flavor release kinetics in finished products [2]. 2-Methylbutyric acid esters of bulkier alcohols (e.g., isoamyl 2-methylbutyrate), which might be considered for cost reasons, are much lighter (MW 172.27) and boil at far lower temperatures (70-71°C at 8 mmHg), rendering them less suitable for applications requiring thermal stability [3]. High-strength direct comparative studies are limited; the differentiation below therefore relies on cross-study comparable data from authoritative regulatory specifications.

Mono-ester (JECFA 1981) contains 7–8% di-ester as an undefined impurity, which may alter odor balance and complicates labeling.

Propylene glycol dibutyrate (JECFA 1980) has a lower boiling point and higher specific gravity, potentially shifting flavor release kinetics in finished products.

Isoamyl 2-methylbutyrate is a much lighter ester (MW 172.27) with far lower boiling point, limiting its suitability for thermal processing applications.

Quantitative Differentiation Evidence for Propane-1,2-diyl bis(2-methylbutanoate) Relative to Closest Analogs


Single Diester Identity vs. Mono-Ester Mixture: Purity Advantages for Formulations Demanding a Defined Diester

Propane-1,2-diyl bis(2-methylbutanoate) is specified as a single, fully esterified diester with a minimum assay of 98% and an acid value ≤1 mg KOH/g [1]. In contrast, the closest mono-ester of the same acid, propyleneglycol mono-2-methylbutyrate (JECFA 1981), is an isomer mixture that explicitly contains 7–8% of this same di-ester as a secondary component ('SC') [2]. Consequently, any attempt to use the mono-ester as a 'drop-in' substitute intrinsically introduces the di-ester as an undefined impurity at variable levels.

Identity & Purity
Head-to-head
Target: single diester, assay min 98%, acid value ≤1 mg KOH/g
Comparator (mono-ester): isomeric mixture, 7–8% di-ester impurity, assay min 96%
Defined single-entity identity supports reproducible flavor character.
Per JECFA monograph specifications (2010).
Flavor Chemistry Food Additive Specifications Propylene Glycol Esters

Elevated Boiling Point Enables Higher Thermal Stability vs. Mono-Ester and Shorter-Chain Diester Analogs

The boiling point of propane-1,2-diyl bis(2-methylbutanoate) at atmospheric pressure is reported as 291–296°C [1]. This is substantially higher than the mono-ester propyleneglycol mono-2-methylbutyrate (238–240°C), propyleneglycol dibutyrate (266–268°C), and isoamyl 2-methylbutyrate (70–71°C at 8 mmHg) [2][3][4]. The elevated boiling point indicates reduced volatility, which can translate into extended flavor retention during high-temperature food processing operations such as baking or extrusion.

Boiling Point
Cross-study comparable
Target: 291–296 °C
Mono-ester: 238–240 °C
Dibutyrate: 266–268 °C
Isoamyl ester: 70–71 °C (8 mmHg)
Higher boiling point suggests reduced volatility during thermal processing.
Cross-study comparable data from JECFA monographs.
Thermal Stability Flavor Delivery Heat Processing

Specific Gravity Differentiates Diester Identity from Closely Related Propylene Glycol Dibutyrate

The specific gravity of the target compound is specified as 0.952–0.957 at 20°C [1]. This falls distinctly below propyleneglycol dibutyrate (0.977–0.982) and above isoamyl 2-methylbutyrate (0.852–0.861), while overlapping slightly with the mono-ester (0.968–0.978) [2][3][4]. For incoming raw material verification, specific gravity provides a rapid, inexpensive orthogonal parameter to distinguish the di-ester from the dibutyrate and the simple 2-methylbutyrate ester, both of which have specific gravities separated by at least 0.02 units from the target.

Specific Gravity
Cross-study comparable
Target: 0.952–0.957 (20 °C)
Dibutyrate: 0.977–0.982
Mono-ester: 0.968–0.978
Isoamyl ester: 0.852–0.861
Combined with refractive index, enables orthogonal QC identity confirmation.
Provides clear differentiation from closest analogs.
Quality Control Identity Testing Physicochemical Characterization

Odor Profile Niche: The 'Slightly Buttery' Note Distinguishes from Purely Fruity Mono-Ester and Simple 2-Methylbutyrate Esters

The JECFA organoleptic descriptor for propane-1,2-diyl bis(2-methylbutanoate) is 'mild fruity to slightly buttery aroma' [1]. By contrast, the mono-ester is described as 'mild fruity ethereal aroma', isoamyl 2-methylbutyrate as having a generic 'fruity odour', and propyleneglycol dibutyrate as 'mild sweet fruity slightly buttery aroma' [2][3][4]. The 'buttery' nuance in the target is functionally significant for dairy, butter, and creamy fruit flavor formulations where a purely fruity character would be insufficient.

Odor Profile
Cross-study comparable
Target: mild fruity to slightly buttery
Mono-ester: mild fruity ethereal
Dibutyrate: mild sweet fruity slightly buttery
Isoamyl ester: fruity
Buttery nuance supports dairy/cream flavor applications.
Qualitative expert assessments; no published odor thresholds.
Flavor Profile Organoleptic Characterization Flavor Selection

Predicted LogP and Bioconcentration Factor Distinguish Partitioning Behavior from Shorter-Chain Diesters

ACD/Labs predictive modeling estimates a logP of 3.11 and a bioconcentration factor (BCF) of 104.82 at pH 5.5–7.4 for the target compound . In comparison, propyleneglycol dibutyrate (C11H20O4) is reported with a logP of 2.42 . The roughly 0.7 logP unit increase reflects the additional methylene and methyl branching of the 2-methylbutanoate side chains, suggesting modestly higher lipophilicity and potentially different partitioning into lipid phases in food matrices.

Predicted logP
Data to verify
ACD/LogP 3.11 for the target diester; reported ~2.42 for propylene glycol dibutyrate.
May indicate higher lipid partitioning compared to unbranched dibutyrate.
Computational estimates; experimental logP data not available.
Lipophilicity QSAR Environmental Fate

Evidence-Backed Application Scenarios for Propane-1,2-diyl bis(2-methylbutanoate)


Dairy and Butter Flavor Formulations Requiring a Dual Fruity-Buttery Organoleptic Signature

Flavorists developing compound butter, cream, or dairy-fruit hybrid flavors can leverage the 'mild fruity to slightly buttery aroma' specified for this diester [1]. The quantitative purity specification (min 98% diester) ensures the buttery note arises exclusively from the diester, not from mono-ester carry-over [2]. This precision is critical for maintaining batch-to-batch flavor consistency.

Heat-Processed Foods Where Flavor Retention Under Thermal Load Is a Selection Criterion

With a boiling point of 291–296°C, this diester offers a 53–56°C volatility advantage over the mono-ester and 25–28°C over the unbranched dibutyrate [1][2][3]. This makes it a candidate for baked goods, fried snacks, or retorted products where lower-boiling 2-methylbutyrate esters would volatilize early in the thermal process, diminishing final flavor impact.

Research on Propylene Glycol Ester Structure-Odor Relationships (SAR)

The distinct organoleptic shift from 'ethereal' (mono-ester) to 'fruity to buttery' (di-ester) provides a well-characterized pair for academic or industrial researchers studying the effect of esterification degree on odor perception in propylene glycol ester series [1][2]. The JECFA specification sheets supply validated identity parameters (assay, refractive index, specific gravity, boiling point) that facilitate procurement of defined materials for such studies.

QC Reference Standard for Verifying Diester Content in Mono-Ester Shipments

Quality control laboratories can employ the target diester as an analytical spike standard to quantify the 7–8% di-ester impurity present in propyleneglycol mono-2-methylbutyrate (JECFA 1981) using the specified physicochemical constants as identity confirmation [1][2]. This application is directly supported by the orthogonal identity parameters established in the JECFA monograph.

Application
Selection Property
Validation Focus
Dairy & butter flavor formulations
Single diester identity (JECFA min 98% assay)
Batch-to-batch flavor consistency; buttery note reproducibility
Heat-processed food products
Elevated boiling point range (291–296 °C)
Flavor retention under baking, frying, or retorting conditions
Structure-odor relationship (SAR) studies
Well-characterized mono-/di-ester pair with distinct odor profiles
Esterification degree vs odor perception in propylene glycol esters
QC reference standard for di-ester impurity
Orthogonal identity specifications (assay, RI, SG)
Quantification of 7–8% di-ester carry-over in mono-ester shipments
Quote Request

Request a Quote for Propane-1,2-diyl bis(2-methylbutanoate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.